molecular formula C13H17N B1309272 1-Benzyl-4-methylenepiperidine CAS No. 109105-86-4

1-Benzyl-4-methylenepiperidine

Cat. No.: B1309272
CAS No.: 109105-86-4
M. Wt: 187.28 g/mol
InChI Key: ZRZQISCXGOINND-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylenepiperidine is an organic compound with the molecular formula C₁₃H₁₇N This compound is a derivative of piperidine, a six-membered heterocyclic amine The structure of this compound includes a benzyl group attached to the nitrogen atom and a methylene group at the fourth position of the piperidine ring

Preparation Methods

Chemical Reactions Analysis

1-Benzyl-4-methylenepiperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or amines.

Scientific Research Applications

1-Benzyl-4-methylenepiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methylenepiperidine involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, thereby altering cellular functions .

Comparison with Similar Compounds

1-Benzyl-4-methylenepiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-4-methylidenepiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-6H,1,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZQISCXGOINND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396952
Record name 1-benzyl-4-methylenepiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109105-86-4
Record name 1-benzyl-4-methylenepiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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